![molecular formula C10H9ClN2O B2429527 3-氯-2,6-二甲基-4H-吡啶并[1,2-a]嘧啶-4-酮 CAS No. 87273-59-4](/img/structure/B2429527.png)

3-氯-2,6-二甲基-4H-吡啶并[1,2-a]嘧啶-4-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

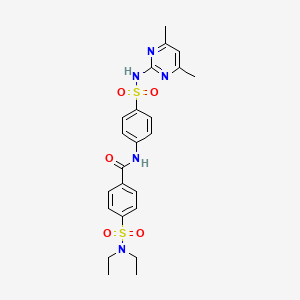

The compound “3-chloro-2,6-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one” is a type of pyridopyrimidinone . Pyridopyrimidinones are a class of 6-6 bicyclic systems containing two or three nitrogen atoms in both six-membered rings . They have been used in the synthesis of various pharmaceuticals and have exhibited potential biological properties .

Synthesis Analysis

An expeditious metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one has been devised to synthesize diversely orchestrated 3-ArS/ArSe derivatives in high yields (up to 95%) . This operationally simple reaction proceeds under mild reaction conditions, can be executed in gram scale, and also highlights broad functional group tolerance .Molecular Structure Analysis

The molecular structure of 3-chloro-2,6-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one is available on various databases . The pyrido-pyrimidine moiety is involved only in π-π stacking interactions in the structure and not in any C-H…π contacts .Chemical Reactions Analysis

The compound has been used in metal-free C-3 chalcogenation reactions to synthesize diversely orchestrated 3-ArS/ArSe derivatives . Preliminary experimental investigation suggests a radical mechanistic pathway for these transformations .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-chloro-2,6-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one are not explicitly mentioned in the retrieved papers. For detailed information, one may refer to chemical databases .科学研究应用

晶体结构分析

化合物 3-氯-2,6-二甲基-4H-吡啶并[1,2-a]嘧啶-4-酮 已成为结构分析的主题,揭示了吡啶并嘧啶部分的平面性以及在其晶体结构中存在的稳定氢键和 π-π 相互作用。这种结构信息对于理解该化合物的性质和潜在相互作用至关重要 (Anthal, Dutt, Satti, Kant, & Gupta, 2014).

合成和衍生化

该化合物的卤代衍生物已经合成,表明了更广泛的潜在化学和生物应用。合成路线涉及热环化和脱羧过程,允许创造结构复杂的潜在生物活性分子 (Molnár, Faigl, Podányi, Finta, Balázs, & Hermecz, 2009).

与 DNA 的相互作用

研究表明,该化合物与小牛胸腺 DNA (ctDNA) 相互作用,表明在生物化学或药理学领域具有潜在应用。据信这种相互作用是通过氢键通过凹槽模式结合发生的,突出了该化合物在药物分子设计或作为研究 DNA 相互作用的工具中的潜力 (Zhang, Huang, Cai, Xu, & Sun, 2013).

抗菌活性

吡啶并[1,2-a]嘧啶-4-酮的衍生物已被评估其抗菌特性,为该化合物的潜在药用应用提供了见解。这种评估在持续寻找新的和有效的抗菌剂方面至关重要 (Narayana, Rao, & Rao, 2009).

属性

IUPAC Name |

3-chloro-2,6-dimethylpyrido[1,2-a]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O/c1-6-4-3-5-8-12-7(2)9(11)10(14)13(6)8/h3-5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAMDPFYIYQWBHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC2=NC(=C(C(=O)N12)Cl)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-2,6-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-methoxy-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2429444.png)

![2-[[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]methyl]-5-(trifluoromethyl)-1,3,4-oxadiazole](/img/structure/B2429446.png)

![2-Chloro-N-[[4-fluoro-3-(methoxymethyl)phenyl]methyl]acetamide](/img/structure/B2429447.png)

![(E)-2-amino-N-benzyl-1-((furan-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2429448.png)

![4-{8-methyl-2H-[1,3]dioxolo[4,5-g]quinolin-6-yl}benzene-1,3-diol hydrochloride](/img/structure/B2429451.png)

![1',3'-Dihydrospiro{cyclopropane-1,2'-pyrazolo[3,2-b][1,3]oxazine}-5'-ylmethanamine hydrochloride](/img/structure/B2429453.png)

![4-[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]thieno[2,3-d]pyrimidine](/img/structure/B2429456.png)

![[(4E)-6-methyl-3,4-dihydro-2H-1-benzothiopyran-4-ylidene]amino methanesulfonate](/img/structure/B2429457.png)

![5-methyl-7-(3-methylpiperidine-1-carbonyl)-3-(p-tolyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2429466.png)